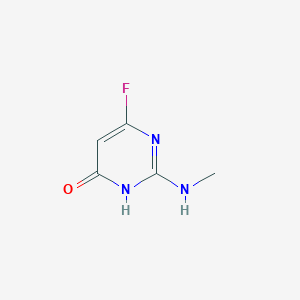
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone
Übersicht
Beschreibung
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a useful research compound. Its molecular formula is C5H6FN3O and its molecular weight is 143.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Fluoro-2-(methylamino)-4(1H)-pyrimidinone is a pyrimidinone derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical development. This compound is characterized by its unique structure, which may influence its interactions with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom and a methylamino group attached to the pyrimidinone ring. This configuration may enhance its pharmacological properties, such as increased lipophilicity and improved binding affinity to target proteins.
Biological Activity
Recent studies have highlighted the biological activity of this compound across various domains:
- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on specific cancer cell lines. For instance, it has been shown to interact with proteins involved in cancer progression, potentially leading to reduced tumor growth.
- TRPA1 Inhibition : A study on related compounds has demonstrated that modifications similar to those found in this compound can lead to effective TRPA1 antagonists. TRPA1 is a calcium-permeable channel implicated in pain pathways, suggesting that this compound may have analgesic properties through TRPA1 modulation .
Table 1: Summary of Biological Activities
Mechanistic Insights
The interaction of this compound with target proteins can be elucidated through docking studies and binding affinity evaluations. For example, studies have shown that this compound can exhibit favorable binding energies when interacting with key proteins involved in oncogenesis and pain pathways. The inhibition constants (Ki) for various derivatives have been reported to be lower than those for control compounds, indicating a strong potential for therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest that modifications to the molecular structure can enhance bioavailability and stability, which are essential for effective drug development.
Eigenschaften
IUPAC Name |
4-fluoro-2-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYLSYMCPGBNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397882 | |
| Record name | 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313961-68-1 | |
| Record name | 6-Fluoro-2-(methylamino)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















